Demethylamino Ranitidine-d6 Acetamide Sodium

カタログ番号 B583888

CAS番号:

1346606-56-1

分子量: 329.379

InChIキー: YWETXBRGXAEYGG-UCIBPVMSSA-M

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

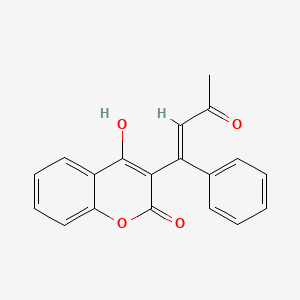

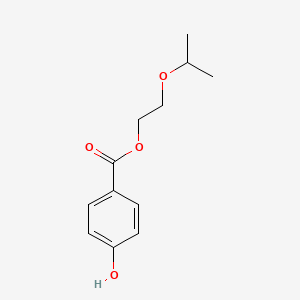

Demethylamino Ranitidine-d6 Acetamide Sodium is an impurity of Ranitidine . It is also a degradation product of Ranitidine hydrochloride . The empirical formula is CH18N34 and it has a molecular weight of 323.34 .

Molecular Structure Analysis

The molecular formula of this compound is C12H12D6N3O4S•Na . The molecular weight is 329.38 .Physical And Chemical Properties Analysis

The molecular weight of this compound is 323.34 . It is recommended to be stored at 4° C .科学的研究の応用

Degradation and Mineralization Processes

- Electrochemical Advanced Oxidation : Ranitidine has been recognized as an emerging pollutant in water sources. Studies have shown that electrochemical advanced oxidation processes (EAOPs) like anodic oxidation with electrogenerated H2O2 and electro-Fenton are effective in degrading and mineralizing ranitidine in aqueous media. The study demonstrated the higher oxidation power of the electro-Fenton process using a BDD anode and established a plausible reaction pathway for ranitidine mineralization, highlighting the effectiveness of EAOPs in removing ranitidine and its oxidation by-products from water (Olvera-Vargas et al., 2014).

Transformation and Elimination in Water Treatment

- Transformation during Water Treatment : Ranitidine is known to form N-nitrosodimethylamine (NDMA) upon chloramination, posing a concern for water utilities using chloramine disinfection. Research on the transformation of ranitidine during water chlorination and ozonation assessed the efficiency of these processes in transforming ranitidine and eliminating its NDMA formation potential (NDMA-FP). The study found that chlorine and ozone react rapidly with the different moieties of ranitidine, with ozonation efficiently deactivating ranitidine in water and wastewater treatment, providing insights for managing ranitidine and similar NDMA precursors in water resources (Jeon et al., 2016).

Drug Formulation and Delivery Systems

- Gastro-Retentive Drug Delivery System : Ranitidine HCl, with its specific absorption and bioavailability characteristics, is an ideal candidate for gastro-retentive drug delivery systems (GRDDS). Research focused on developing, formulating, and optimizing floating, bioadhesive, and swellable matrix tablets of ranitidine HCl. Using a combination of polymers and agents, an optimum retentive formulation was achieved, providing a strategy to overcome the limitations associated with conventional ranitidine HCl tablets (Nigusse et al., 2021).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Demethylamino Ranitidine-d6 Acetamide Sodium involves the reaction of Ranitidine-d6 with acetic anhydride to form Demethylamino Ranitidine-d6 Acetate, which is then converted to Demethylamino Ranitidine-d6 Acetamide by reaction with ammonium hydroxide. Finally, the Demethylamino Ranitidine-d6 Acetamide is converted to its sodium salt form by reaction with sodium hydroxide.", "Starting Materials": [ "Ranitidine-d6", "Acetic anhydride", "Ammonium hydroxide", "Sodium hydroxide" ], "Reaction": [ "Step 1: Ranitidine-d6 is reacted with acetic anhydride in the presence of a catalyst such as sulfuric acid or phosphoric acid to form Demethylamino Ranitidine-d6 Acetate.", "Step 2: The Demethylamino Ranitidine-d6 Acetate is then reacted with ammonium hydroxide to form Demethylamino Ranitidine-d6 Acetamide.", "Step 3: Finally, the Demethylamino Ranitidine-d6 Acetamide is converted to its sodium salt form by reaction with sodium hydroxide." ] } | |

CAS番号 |

1346606-56-1 |

分子式 |

C12H18N3NaO4S |

分子量 |

329.379 |

IUPAC名 |

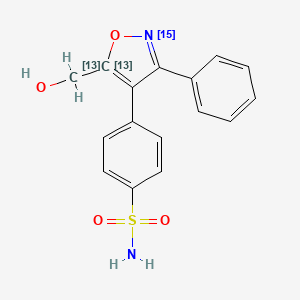

sodium;(Z)-1-[2-[[5-[[bis(trideuteriomethyl)amino]methyl]furan-2-yl]methylsulfanyl]ethylamino]-2-nitroethenolate |

InChI |

InChI=1S/C12H19N3O4S.Na/c1-14(2)7-10-3-4-11(19-10)9-20-6-5-13-12(16)8-15(17)18;/h3-4,8,13,16H,5-7,9H2,1-2H3;/q;+1/p-1/b12-8-;/i1D3,2D3; |

InChIキー |

YWETXBRGXAEYGG-UCIBPVMSSA-M |

SMILES |

CN(C)CC1=CC=C(O1)CSCCNC(=C[N+](=O)[O-])[O-].[Na+] |

同義語 |

N-[2-[[[5-[(Dimethylamino-d6)methyl]-2-furanyl]methyl]thio]ethyl]-2-nitroacetamide Ion(1-) Sodium; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

D-Glyceraldehyde-3,3'-d2

478529-58-7

2-N-Propyl Pramipexole-d4

1346602-54-7

Dehydro Warfarin-d5

1346606-43-6

Deacetyl Ketoconazole-d8

1346602-18-3

![3-{[(Tert-butoxycarbonyl)amino]methyl}-4-chlorobenzoic acid](/img/structure/B583813.png)